molecular formula C6H2BrN3O2Se B14508177 4-Bromo-6-nitro-2,1,3-benzoselenadiazole CAS No. 63224-43-1

4-Bromo-6-nitro-2,1,3-benzoselenadiazole

Cat. No.: B14508177
CAS No.: 63224-43-1
M. Wt: 306.97 g/mol
InChI Key: SBKVOSGVCRMMMI-UHFFFAOYSA-N
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Description

4-Bromo-6-nitro-2,1,3-benzoselenadiazole is a heterocyclic compound featuring a benzene ring fused with a 2,1,3-selenadiazole moiety. The structure includes a bromine substituent at position 4 and a nitro group at position 6. Its synthesis and applications are often compared to structurally related benzoselenadiazoles and other heterocyclic systems, which differ in substituent patterns or heteroatom composition .

Properties

CAS No.

63224-43-1

Molecular Formula

C6H2BrN3O2Se

Molecular Weight

306.97 g/mol

IUPAC Name

4-bromo-6-nitro-2,1,3-benzoselenadiazole

InChI

InChI=1S/C6H2BrN3O2Se/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H

InChI Key

SBKVOSGVCRMMMI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=N[Se]N=C21)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-6-nitro-2,1,3-benzoselenadiazole can be synthesized through a multi-step process. One common method involves the nitration of 2,1,3-benzoselenadiazole using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The bromination step can be achieved using bromine (Br₂) in the presence of a suitable catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-nitro-2,1,3-benzoselenadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: Formation of nitro derivatives.

    Bromination: Formation of bromo derivatives.

Scientific Research Applications

4-Bromo-6-nitro-2,1,3-benzoselenadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoselenadiazole involves its interaction with molecular targets and pathways. The nitro and bromo groups can participate in redox reactions, while the selenium atom can form bonds with various biological molecules. These interactions can lead to the modulation of cellular processes and pathways .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity Features
This compound 4-Br, 6-NO₂ C₆H₂BrN₃O₂Se ~307 Nitro-mediated coordination
4,7-Dibromo-5,6-difluoro-2,1,3-benzoselenadiazole 4,7-Br; 5,6-F C₆Br₂F₂N₂Se 376.84 Halogen exchange dominance
4-Methyl-5-nitro-2,1,3-benzoselenadiazole 4-CH₃, 5-NO₂ C₇H₅N₃O₂Se ~252 Successful indole synthesis

Table 2: Reactivity Outcomes

Compound Reaction Type Outcome Reference
5-Methyl-6-nitro-2,1,3-benzoselenadiazole Batcho–Leimgruber indole synthesis Failed due to steric hindrance
This compound Suzuki coupling Predicted feasibility

Q & A

Q. Key Findings :

  • Nitro groups redshift absorption maxima by ~30 nm compared to non-nitrated analogs .
  • ESR hyperfine splitting constants (HFSC) for ⁷⁷Se nuclei provide insights into spin density distribution .

Reactivity in Cross-Coupling Reactions

Q: How do bromo and nitro substituents affect the reactivity of benzoselenadiazoles in palladium-catalyzed cross-coupling? A:

  • Steric vs. Electronic Effects : Bromo groups act as leaving sites for Suzuki-Miyaura coupling, while nitro groups deactivate the ring via electron withdrawal, requiring optimized catalysts (e.g., Pd(PPh₃)₄ with K₂CO₃) .
  • Competing Pathways : Nitro groups may undergo reduction under catalytic conditions; use inert atmospheres to suppress side reactions.

Q. Methodological Tips :

  • Pre-screen ligands (e.g., XPhos) to enhance coupling efficiency for electron-deficient aryl bromides.
  • Monitor reaction progress via TLC (Rf ~0.6 in EtOAc/hexane) and HPLC-MS for intermediate detection .

Computational Modeling

Q: Which computational frameworks best predict the electronic properties of this compound? A:

  • SCF-MO Calculations : Semiempirical methods (e.g., ZINDO) accurately reproduce ESR and UV-Vis spectra by modeling π-orbital interactions in selenadiazoles .
  • DFT Studies : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (HOMO/LUMO) and assess charge transfer potential.

Q. Validation :

  • Experimental vs. calculated λₘₐₓ deviations <5% confirm model reliability .
  • Mulliken charges reveal nitro groups increase LUMO energy by 0.8 eV, enhancing electron-accepting capacity .

Biological Activity Assessment

Q: How can researchers reconcile contradictory data on the biological activity of benzoselenadiazole derivatives? A:

  • Triangulation : Combine cytotoxicity assays (e.g., MTT on fibroblast cells) with computational docking (e.g., AutoDock for enzyme binding) to validate mechanisms .
  • Structural Analog Comparison : Test analogs like 4,7-dibromo-5,6-difluoro derivatives to isolate substituent effects .
  • Data Reprodubility : Standardize solvent (DMSO concentration ≤0.1%) and cell lines (e.g., HEK293 vs. HeLa) to minimize variability .

Q. Case Study :

  • 4-Amino-2,1,3-benzoselenadiazole showed IC₅₀ = 12 µM in fibroblasts, but discrepancies arose due to differing assay protocols. Triangulation with crystallography (orthorhombic Pccn structure) confirmed steric hindrance as a limiting factor .

Advanced Functionalization

Q: What strategies enable selective functionalization of the benzoselenadiazole core for optoelectronic applications? A:

  • Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions, followed by electrophilic quenching (e.g., I₂ or CF₃TMS) .
  • Photoredox Catalysis : Leverage nitro groups as electron-deficient sites for C–H activation under visible light (e.g., Ru(bpy)₃²⁺/Ni dual catalysis) .

Q. Performance Metrics :

  • Functionalized derivatives exhibit tunable band gaps (1.8–2.2 eV), suitable for OLED emissive layers .

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